![molecular formula C11H9ClN2O3S3 B2697198 N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide CAS No. 725711-25-1](/img/structure/B2697198.png)
N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[4-chloro-5-formyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]thiophene-2-sulfonamide” is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .
Molecular Structure Analysis
The IUPAC name of the compound is N-((2E)-3-allyl-4-chloro-5-formyl-1,3-thiazol-2(3H)-ylidene)-2-thiophenesulfonamide . The InChI code is 1S/C11H9ClN2O3S3/c1-2-5-14-10(12)8(7-15)19-11(14)13-20(16,17)9-4-3-6-18-9/h2-4,6-7H,1,5H2/b13-11+ .Physical And Chemical Properties Analysis
The compound has a molecular weight of 348.85 . It is a powder at room temperature .Scientific Research Applications
Ocular Hypotensive Activity
Sulfonamide derivatives, specifically benzo[b]thiophenesulfonamide compounds, have been investigated for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Notably, compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester demonstrated significant ocular hypotensive effects in preclinical models, marking them for clinical evaluation (Graham et al., 1989).
Antiviral and Antibacterial Properties
Sulfonamide derivatives of thiadiazoles have shown promise in antiviral and antibacterial applications. For instance, novel thiadiazole sulfonamides exhibited specific anti-tobacco mosaic virus activity, indicating their potential in managing plant viral infections (Chen et al., 2010). Furthermore, certain derivatives displayed significant antibacterial efficacy against pathogens like Escherichia coli and Staphylococcus aureus, comparable to established antibiotics (Gadad et al., 2000).
Anticonvulsant Activity
Sulfonamide-containing azole derivatives have been synthesized and evaluated for their anticonvulsant activity. Some compounds demonstrated notable protection against induced convulsions, with one particular derivative providing 100% protection in preclinical models (Farag et al., 2012).
Catalysis and Synthesis Applications
Sulfonamides have also found utility in catalysis and synthetic chemistry. For example, new sulfonamide reagents have been developed and applied as catalysts in the synthesis of heterocyclic compounds, facilitating reactions with high efficiency and yielding products with potential antimicrobial properties (Khazaei et al., 2014).
Cytotoxic Activity
Some novel sulfonamide derivatives have demonstrated cytotoxic activity against cancer cell lines, including breast and colon cancer models, highlighting their potential in developing new anticancer therapies (Ghorab et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .
properties
IUPAC Name |
(NE)-N-(4-chloro-5-formyl-3-prop-2-enyl-1,3-thiazol-2-ylidene)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3S3/c1-2-5-14-10(12)8(7-15)19-11(14)13-20(16,17)9-4-3-6-18-9/h2-4,6-7H,1,5H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COURAVQVMMYNRY-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(SC1=NS(=O)(=O)C2=CC=CS2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=C(S/C1=N/S(=O)(=O)C2=CC=CS2)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

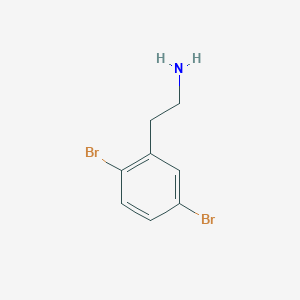


![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2697121.png)
![3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697122.png)
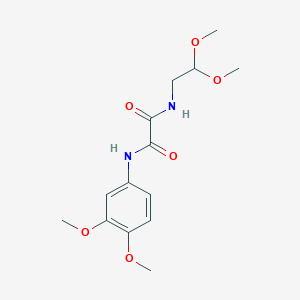
![N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]octanamide](/img/structure/B2697125.png)
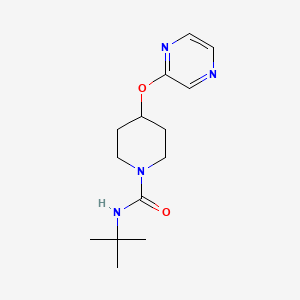


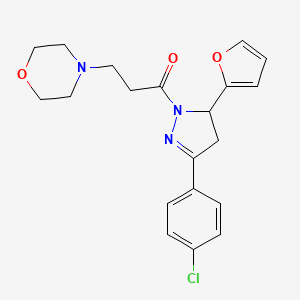
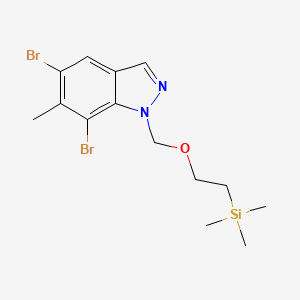

![3-(4-Chlorophenyl)-2-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B2697137.png)